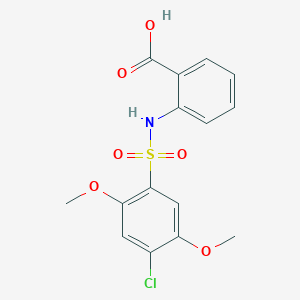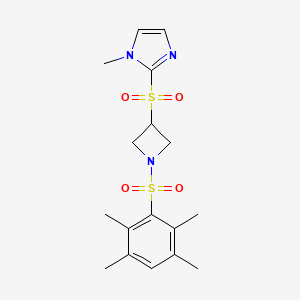![molecular formula C17H19ClFN3O B3010971 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380067-94-5](/img/structure/B3010971.png)
2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyrimidine family and has been found to exhibit potent biological activity. In
Wirkmechanismus
The mechanism of action of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves the inhibition of several key signaling pathways involved in cancer cell growth and proliferation. It has been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a critical pathway involved in cancer cell survival and growth. Additionally, it has been found to inhibit the activity of the NF-κB pathway, which is a critical pathway involved in inflammation and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine have been extensively studied in preclinical models. It has been found to exhibit potent anti-cancer activity, with studies showing significant inhibition of tumor growth in several types of cancer cells. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments include its potent biological activity and well-established synthesis method. However, the limitations include the need for further studies to determine the optimal dosage and administration route for therapeutic applications.
Zukünftige Richtungen
Several future directions for the research on 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine include:
1. Further studies to determine the optimal dosage and administration route for therapeutic applications.
2. Development of novel analogs with improved therapeutic properties.
3. Investigation of the potential use of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in combination with other anti-cancer drugs.
4. Examination of the potential use of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in the treatment of neurodegenerative diseases.
5. Investigation of the potential use of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine in the treatment of other inflammatory diseases.
Conclusion
In conclusion, 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine is a promising compound that has exhibited potent biological activity in preclinical studies. It has potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Further research is needed to determine the optimal dosage and administration route for therapeutic applications and to develop novel analogs with improved therapeutic properties.
Synthesemethoden
The synthesis of 2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine involves the reaction of 2-chloro-6-fluorobenzylamine with 4-piperidone hydrochloride in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-carbaldehyde in the presence of a catalyst such as palladium on carbon to yield the final product. The synthesis method is well-established and has been reported in several scientific literature sources.
Wissenschaftliche Forschungsanwendungen
2-[1-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent activity against several types of cancer cells, including breast, lung, and prostate cancer. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
2-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O/c1-12-9-20-17(21-10-12)23-13-5-7-22(8-6-13)11-14-15(18)3-2-4-16(14)19/h2-4,9-10,13H,5-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIMQRNGXQBQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B3010889.png)
![N-[2-[5-Cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]thiophene-3-carboxamide](/img/structure/B3010890.png)
![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(4,4-difluorocyclohexyl)methanone](/img/structure/B3010893.png)



![3-((6-Methylbenzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B3010898.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenyloxamide](/img/structure/B3010900.png)


![ethyl 4-{[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}benzenecarboxylate](/img/structure/B3010905.png)

![Methyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B3010909.png)